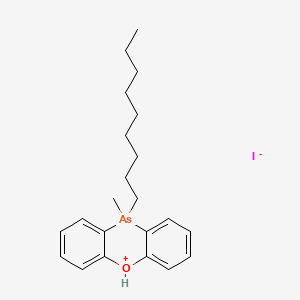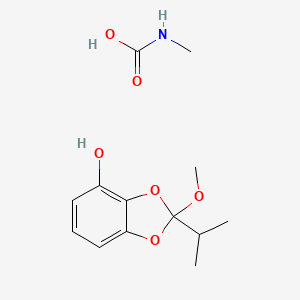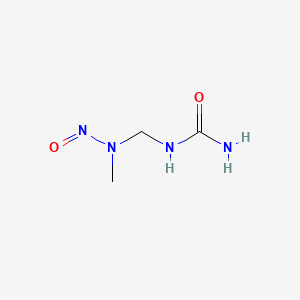![molecular formula C21H25NO2 B14586854 1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one CAS No. 61510-57-4](/img/structure/B14586854.png)
1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-([1,1’-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one is a complex organic compound that features a piperidin-2-one core structure substituted with a biphenyl group and a hydroxybutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-([1,1’-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one typically involves multi-step organic reactions. One common approach is the reaction of piperidin-2-one with a biphenyl derivative under controlled conditions. The hydroxybutyl chain can be introduced through subsequent reactions involving appropriate reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[3-([1,1’-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1-[3-([1,1’-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-([1,1’-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The biphenyl group may facilitate binding to certain receptors or enzymes, while the hydroxybutyl chain can influence the compound’s solubility and bioavailability. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Piperidine: A simpler analog with a similar core structure but lacking the biphenyl and hydroxybutyl substituents.
Piperidin-4-one: Another related compound with a different substitution pattern.
Uniqueness: 1-[3-([1,1’-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the biphenyl group and the hydroxybutyl chain makes it a versatile compound for various applications.
Properties
CAS No. |
61510-57-4 |
|---|---|
Molecular Formula |
C21H25NO2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-[3-hydroxy-3-(4-phenylphenyl)butyl]piperidin-2-one |
InChI |
InChI=1S/C21H25NO2/c1-21(24,14-16-22-15-6-5-9-20(22)23)19-12-10-18(11-13-19)17-7-3-2-4-8-17/h2-4,7-8,10-13,24H,5-6,9,14-16H2,1H3 |
InChI Key |
KAKSVLJMNAQWCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1CCCCC1=O)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



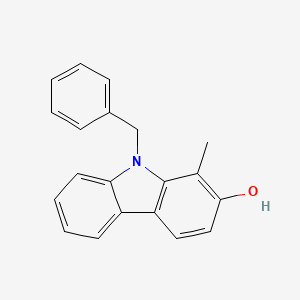
![6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14586791.png)

![2-Phenylthieno[2,3-b]furan-5-carbaldehyde](/img/structure/B14586800.png)
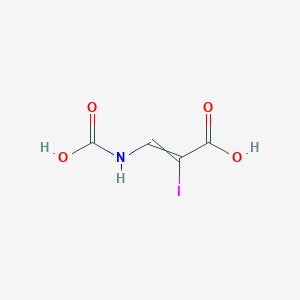
![2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol](/img/structure/B14586804.png)
![Chloro(fluoro)[(3-fluorophenyl)methyl]silyl](/img/structure/B14586820.png)
![N-(2-Hydroxyethyl)-N'-{[4-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B14586822.png)

![Acetic acid;[2-(3-hydroxypropyl)phenyl] acetate](/img/structure/B14586829.png)
